2-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-5-methoxybenzamide
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Overview
Description
2-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-5-methoxybenzamide is a complex organic compound that features a bromine atom, a hydroxy group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-5-methoxybenzamide typically involves multiple steps. One common approach is to start with the bromination of a suitable benzamide precursor. This is followed by the introduction of the hydroxy-tetrahydronaphthalene moiety through a series of reactions that may include alkylation, reduction, and cyclization steps. The final product is obtained after purification, typically using chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the bromine atom can produce a variety of new compounds with different functional groups.
Scientific Research Applications
2-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-5-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its functional groups.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-5-methoxybenzamide involves its interaction with specific molecular targets. The bromine atom and hydroxy group can participate in hydrogen bonding and electrostatic interactions, which can affect the compound’s binding affinity to enzymes or receptors. The methoxybenzamide moiety can also play a role in the compound’s overall activity by influencing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-hydroxybenzaldehyde
- 2-(benzyloxy)-4-bromobenzaldehyde
- 1-(6-bromobenzofuran-2-yl)ethanone
Uniqueness
Compared to these similar compounds, 2-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-5-methoxybenzamide is unique due to its combination of functional groups and its potential for diverse applications. The presence of the hydroxy-tetrahydronaphthalene moiety, in particular, sets it apart and provides additional opportunities for chemical modifications and biological interactions.
Properties
IUPAC Name |
2-bromo-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-24-15-6-7-17(20)16(10-15)18(22)21-12-19(23)9-8-13-4-2-3-5-14(13)11-19/h2-7,10,23H,8-9,11-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWKJXWIBRHJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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